Methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound that features a benzoyl group, a piperazine ring, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves a multi-step process:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride.
Amidation Reaction: The benzoyl chloride intermediate is then reacted with 3-amino-4-(4-methylpiperazin-1-yl)benzoic acid to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Hydroxyl derivatives of the benzoyl moiety.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and neurology.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Its interactions with various biological targets are explored to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-[(2-methylbenzoyl)amino]benzoate
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
Methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is unique due to the presence of both a piperazine ring and a methyl ester group, which confer distinct chemical properties and biological activities. Its specific substitution pattern also allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-14-4-6-16(17(22)12-14)20(26)23-18-13-15(21(27)28-3)5-7-19(18)25-10-8-24(2)9-11-25/h4-7,12-13H,8-11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZRPWAMVADMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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